N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process and improves yield by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes like glycogen synthase kinase (GSK-3), leading to hypoglycemic activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
Quinazolinone derivatives: Known for their broad spectrum of biological activities.
Pyrazoloquinazolines: These compounds exhibit significant anti-inflammatory activity.
Thiadiazol-quinazolines: These derivatives are potent inhibitors of glycogen synthase kinase (GSK-3) and show high hypoglycemic activity.
This compound’s unique structure and diverse biological activities make it a valuable target for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-26-10-7-8-14(27-2)12(9-10)19-18(25)15-16-20-17(24)11-5-3-4-6-13(11)23(16)22-21-15/h3-9,22H,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYFLCUIMSJWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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